Molecular weight and formula of 6-Chloro-2-methylpyridine-3-sulfonamide
Molecular weight and formula of 6-Chloro-2-methylpyridine-3-sulfonamide
The following technical guide provides an in-depth analysis of 6-Chloro-2-methylpyridine-3-sulfonamide , a critical intermediate in medicinal chemistry.
Molecular Characterization, Synthesis, and Validation[1]
Core Identification & Physicochemical Properties
This section establishes the fundamental chemical identity of the compound. In drug development, precise molecular weight determination is critical for stoichiometry in synthesis and for identifying the parent ion in mass spectrometry (MS) workflows.
| Property | Specification |
| Chemical Name | 6-Chloro-2-methylpyridine-3-sulfonamide |
| CAS Registry Number | 1355172-69-8 |
| Molecular Formula | C₆H₇ClN₂O₂S |
| Molecular Weight (Average) | 206.65 g/mol |
| Monoisotopic Mass | 206.00 g/mol |
| Exact Mass | 205.9917 g/mol |
| SMILES | Cc1c(S(N)(=O)=O)ccc(Cl)n1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
1.1 Theoretical vs. Experimental Mass Analysis
The molecular weight of 206.65 g/mol is an average value derived from the natural abundance of isotopes. However, in high-resolution mass spectrometry (HRMS), the monoisotopic mass (206.00 Da) is the standard for identification.[1]
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Chlorine Isotope Signature: The presence of a single Chlorine atom introduces a distinct spectral signature.
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³⁵Cl (75.78%): Contributes to the base peak at m/z ~207 [M+H]⁺.
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³⁷Cl (24.22%): Creates an M+2 peak at m/z ~209.
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Validation Rule: A mass spectrum showing a 3:1 intensity ratio between the M+H and M+H+2 peaks confirms the presence of the chlorine substituent.
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Synthetic Pathway & Methodology
The synthesis of 6-Chloro-2-methylpyridine-3-sulfonamide typically proceeds via the chlorosulfonation of the pyridine ring or, more commonly, through the conversion of the corresponding amine via a diazonium intermediate (Meerwein sulfonation).[1]
2.1 Primary Synthetic Route (Sulfonyl Chloride Intermediate)
The most robust industrial route involves the amination of 6-chloro-2-methylpyridine-3-sulfonyl chloride (CAS 889944-74-5).[1]
Protocol:
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Precursor Preparation: Dissolve 6-chloro-2-methylpyridine-3-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
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Amination: Cool the solution to 0°C. Slowly bubble anhydrous Ammonia gas (NH₃) or add a solution of ammonium hydroxide (excess, >3.0 eq) while stirring.
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Reaction Monitoring: Maintain at 0–25°C for 2–4 hours. Monitor consumption of the sulfonyl chloride by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]
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Workup: Quench with water. Extract with Ethyl Acetate.[2] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
2.2 Visualization of Synthetic Logic
The following diagram illustrates the transformation from the amine precursor to the final sulfonamide, highlighting the critical intermediate.
Figure 1: Step-wise synthesis pathway from the amine precursor to the target sulfonamide.[1][3]
Analytical Validation (E-E-A-T)
Trustworthiness in chemical synthesis relies on multi-modal validation. A single analytical method is insufficient for confirming the structure of regioisomers (e.g., distinguishing between 2-methyl and 4-methyl isomers).[1]
3.1 Nuclear Magnetic Resonance (NMR) Strategy
To validate the structure of C₆H₇ClN₂O₂S , the ¹H NMR spectrum must show specific signals.
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Solvent: DMSO-d₆ (Standard for sulfonamides due to solubility).[1]
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Key Signals:
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Methyl Group (-CH₃): A sharp singlet integrating to 3H. Expected shift: δ 2.6–2.7 ppm (Deshielded by the adjacent pyridine ring).
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Sulfonamide Protons (-SO₂NH₂): A broad singlet integrating to 2H.[1] Expected shift: δ 7.4–7.8 ppm (Exchangeable with D₂O).
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Aromatic Protons (Pyridine Ring): Two protons (H4 and H5).
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H4: Doublet (d), typically δ 8.1–8.3 ppm .
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H5: Doublet (d), typically δ 7.5–7.7 ppm .
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Coupling Constant (J): ~8.0 Hz (Characteristic of ortho-coupling in pyridines).[1]
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3.2 Analytical Workflow Diagram
This workflow ensures that the synthesized compound meets the rigorous purity standards required for biological testing.
Figure 2: Quality Control (QC) decision tree for validating the synthesized intermediate.
Applications in Drug Development
6-Chloro-2-methylpyridine-3-sulfonamide is not merely an end-product but a versatile "warhead" and scaffold in medicinal chemistry.[1]
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CCR8 Modulators: Recent patents (e.g., WO2024115549A1) utilize this sulfonamide moiety to construct antagonists for the CCR8 receptor, a target in cancer immunotherapy. The sulfonamide group often engages in critical hydrogen bonding with receptor residues (e.g., Arg or Lys).
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Muscarinic Receptor Allosteric Modulators: Derivatives of this compound have been explored as positive allosteric modulators (PAMs) for the m4 muscarinic acetylcholine receptor, relevant in treating schizophrenia and Alzheimer's disease.
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Scaffold Hopping: The pyridine nitrogen offers a different solubility and metabolic profile (lower LogP) compared to benzenesulfonamides, improving the "drug-likeness" of candidate molecules.
References
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World Intellectual Property Organization. (2018). WO2018112840A1 - 6,5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor.[1] Retrieved from
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World Intellectual Property Organization. (2024). WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators.[1] Retrieved from
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PubChem. (2025). 3-Amino-6-chloro-2-picoline (Precursor Data). National Library of Medicine. Retrieved from [Link]
